Cas no 1622162-54-2 (benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate)

Benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate is a brominated pyridine derivative featuring a carbamate functional group, which enhances its utility as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and bromo substituents on the pyridine ring offers versatile reactivity for further functionalization, making it valuable in cross-coupling reactions and heterocyclic chemistry. The benzyl carbamate moiety provides stability while allowing selective deprotection when required. This compound is particularly useful in the development of bioactive molecules due to its structural motifs, which are common in drug discovery. Its well-defined reactivity and purity make it suitable for precise synthetic applications.
benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate structure
1622162-54-2 structure
Product Name:benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate
CAS No:1622162-54-2
MF:C13H11BrN2O3
MW:323.142042398453
CID:5630765
PubChem ID:117987015
Update Time:2025-10-05

benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 1622162-54-2
    • SCHEMBL16609927
    • EN300-28294300
    • benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate
    • Inchi: 1S/C13H11BrN2O3/c14-10-6-11(17)12(15-7-10)16-13(18)19-8-9-4-2-1-3-5-9/h1-7,17H,8H2,(H,15,16,18)
    • InChI Key: OXCNMNBQBNGHFA-UHFFFAOYSA-N
    • SMILES: BrC1=CN=C(C(=C1)O)NC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 321.99530g/mol
  • Monoisotopic Mass: 321.99530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 71.4Ų

benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate Pricemore >>

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Additional information on benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate

Benzyl N-(5-Bromo-3-Hydroxypyridin-2-Yl)Carbamate: A Comprehensive Overview

Benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate, identified by the CAS number 1622162-54-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzyl group attached to a pyridine ring substituted with bromine and hydroxyl groups. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.

Recent studies have highlighted the potential of benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate in drug discovery. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those targeting specific enzyme systems. For instance, the hydroxyl group on the pyridine ring can act as a hydrogen bond donor, enhancing its ability to interact with biological targets. This property has been leveraged in the development of inhibitors for kinases and other enzymes involved in disease pathways.

The synthesis of benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate typically involves multi-step organic reactions. A common approach includes the bromination of pyridine derivatives followed by nucleophilic substitution or coupling reactions to introduce the benzyl group. The optimization of these reactions has been a focus of recent research, with efforts directed toward improving yield and selectivity. For example, the use of microwave-assisted synthesis has been reported to significantly accelerate reaction times while maintaining product purity.

In terms of applications, benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate has shown promise in materials science as well. Its ability to form stable coordination complexes with metal ions has led to its investigation as a ligand in catalysis and sensing applications. Recent studies have demonstrated its effectiveness in enhancing the catalytic activity of transition metal catalysts in cross-coupling reactions, which are crucial in organic synthesis.

The structural versatility of benzyl N-(5-bromo-3-hydroxypyridin-2-yl)carbamate also makes it an attractive candidate for polymer chemistry. Researchers have explored its use as a monomer in the synthesis of functional polymers with tailored properties. For instance, its incorporation into polyurethanes has been shown to improve mechanical strength and thermal stability, opening avenues for applications in advanced materials.

From an environmental perspective, the biodegradation and toxicity profiles of benzyl N-(5-bromo-3-hydroxypyridin-2-yllcarbamate are areas of growing interest. Recent eco-toxicological studies have assessed its impact on aquatic organisms, providing insights into its potential risks and safe handling practices. These findings are essential for ensuring sustainable practices in chemical manufacturing and use.

In conclusion, benzyl N-(5-bromo-3-hydroxypyridin--yicarbamate, CAS No. 1622162--4--, stands as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key molecule for future research and development efforts.

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